4-Bromo-2-chloroaniline
Overview
Description
4-Bromo-2-chloroaniline is a chemical compound with the linear formula BrC6H3(Cl)NH2 . It has a molecular weight of 206.47 . This compound is almost planar .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloroaniline involves multiple steps . The process begins with N-Bromosuccinimide in acetonitrile under irradiation for 2 hours. This is followed by the addition of N-chloro-succinimide in acetonitrile for 2 hours at 20°C under irradiation. The final step involves refluxing with potassium hydroxide in ethanol for 12 hours .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloroaniline is represented by the formula C6H5BrClN . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 241.8±20.0 °C at 760 mmHg, and a flash point of 100.0±21.8 °C .Chemical Reactions Analysis
4-Bromo-2-chloroaniline forms an exciplex in the presence of hydrogen peroxide and chloride ions . It does not readily react with fluconazole and other related molecules, but it can photoreduce hydrogen peroxide .Physical And Chemical Properties Analysis
4-Bromo-2-chloroaniline has a molar refractivity of 43.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 119.8±3.0 cm3 . It also has a polarizability of 17.1±0.5 10-24 cm3 and a surface tension of 50.5±3.0 dyne/cm .Scientific Research Applications
properties
IUPAC Name |
4-bromo-2-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMZDDDQLHKGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027990 | |
Record name | 4-Bromo-2-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloroaniline | |
CAS RN |
38762-41-3 | |
Record name | 4-Bromo-2-chloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38762-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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